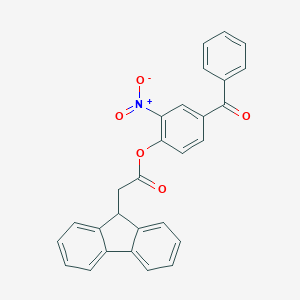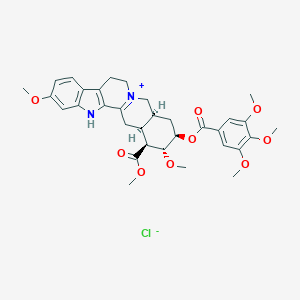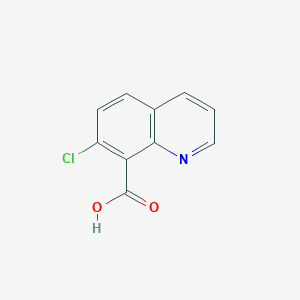
4-Methylimidazole
Vue d'ensemble
Description
4-Methylimidazole (4-MeI) is a compound that has garnered attention due to its presence in various foods and beverages and its potential carcinogenicity. It is a byproduct of the Maillard reaction, which occurs between sugars and amino acids during the thermal processing of foods, and is also found in foods with caramel colorants . The compound has been the subject of regulatory scrutiny because of its common occurrence and health implications .
Synthesis Analysis
The synthesis of 4-MeI can occur through various pathways. One study describes the formation of 4-MeI in Maillard reaction model systems, where it was produced at significant levels, especially in the presence of methylglyoxal and ammonia, suggesting that methylglyoxal is a key precursor . Another study details the synthesis of metal complexes involving 4-methylimidazole as a ligand, indicating its utility in forming bimetallic imidazolate-bridged complexes . Additionally, novel derivatives of benzimidazole, which include 4-methylimidazole structures, have been synthesized and tested for antioxidant properties .
Molecular Structure Analysis
The molecular structure of 4-MeI has been studied using various spectroscopic methods. X-ray diffraction and NMR data have been used to analyze the structure of metal complexes involving 4-methylimidazole, revealing steric effects that influence the formation of certain isomers . A structural and vibrational study of a related compound, 4-(2′-furyl)-1-methylimidazole, employed density functional theory (DFT) to determine the most stable structure, which was justified through natural bond orbital (NBO) and atoms in molecules (AIM) studies .
Chemical Reactions Analysis
4-MeI is involved in reactions that form complexes with metals, as seen in the synthesis of nickel(II) and copper(II) complexes . It also reacts with other compounds to form novel derivatives with potential biological activity, such as the N-substituted 2-methyl-4-/5-nitroimidazole derivatives, which have been evaluated for anticancer activity and DNA affinity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-MeI have been investigated in the context of its quantification in food matrices. A new method based on heart-cutting two-dimensional liquid chromatography (LC-LC) has been validated for the quantification of 4-MeI in caramel colors, highlighting its polarity and water solubility . The metabolism of 4-MeI has been studied in rats and mice, showing that it is largely excreted unchanged with limited oxidative metabolism and conjugation . This suggests that the physical properties of 4-MeI facilitate its passage through biological systems without significant alteration.
Applications De Recherche Scientifique
Anticarcinogenic and Antioxidant Effects
4-Methylimidazole (4-MEI) has demonstrated significant anticarcinogenic and antioxidant effects. It inhibits the proliferation of the MCF-7 cell line, indicating potential anticancer properties. Additionally, 4-MEI shows necrotic effects on mouse cells and exhibits good antioxidant activity, protecting against oxidative agents like H2O2 (Tazehkand et al., 2017).
Genotoxicity Studies
Research has explored the genotoxic effects of 4-MEI on human peripheral lymphocytes. 4-MEI induced sister chromatid exchange, chromosome aberrations, and micronucleus formation in lymphocytes, suggesting genotoxic potential (Çelik & Topaktaş, 2018).
Teratogenic Effects in Zebrafish
4-MEI impacts zebrafish embryogenesis, causing malformed phenotypes and myofibril misalignment. This study highlights its potential teratogenic effects and impacts on muscle fiber alignment in early development (Tsai et al., 2018).
Synthesis Methods
The synthesis methods of 4-Methylimidazole have been studied, highlighting its role as an important medical intermediate. The focus on the methylglyoxal method suggests its significance in the production of 4-MEI (Liu Fang-fang, 2006).
Metabolism Studies
Metabolism of 4-Methylimidazole has been investigated in Fischer 344 rats and B6C3F1 mice. The study found that 4-MEI is largely excreted unchanged with limited oxidative metabolism and conjugation, providing insights into its metabolic pathways in mammals (Fennell et al., 2019).
Neurotoxicity Studies
4-MEI's neurotoxicity through mitochondrial impairment has been studied. This research showed that 4-MEI induces neurotoxicity by disrupting the electron transfer chain, particularly at complex II, leading to oxidative stress events in brain mitochondria (Mehri et al., 2015).
Carcinogenicity Assessment
The carcinogenic potential of 4-MEI has been assessed through genotoxicity studies. The weight-of-evidence approach used in these studies suggests no clear evidence of in vivo genotoxicity and no association with a genotoxic mode of action in mouse lung tumor formation (Brusick et al., 2020).
Antiproliferative Effects on Colon Cancer Cells
4-MEI's antiproliferative effect on the Htc-116 colon cancer cell line has been studied. It showed significant inhibition of cell proliferation, indicating its potential as an anticancer agent (Norizadeh Tazehkand, 2017).
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZMDLNRCVEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
| Record name | 4-methylimidazole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/4-methylimidazole | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025617 | |
| Record name | 4-Methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Light yellow solid; [NTP] Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Methylimidazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11181 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
263 °C | |
| Record name | 4-Methylimidazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
157 °C (315 °F) (closed cup) | |
| Record name | 4-Methylimidazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ethanol | |
| Record name | 4-Methylimidazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0416 g/cu cm at 14 °C | |
| Record name | 4-Methylimidazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | 4-Methylimidazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11181 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Methylimidazole | |
Color/Form |
Crystals | |
CAS RN |
822-36-6 | |
| Record name | 4-Methylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylimidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03385 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Methylimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q64GF9FV4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methylimidazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
56 °C | |
| Record name | 4-Methylimidazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester](/img/structure/B133572.png)




![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)




![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-](/img/structure/B133611.png)

